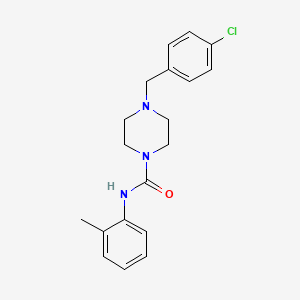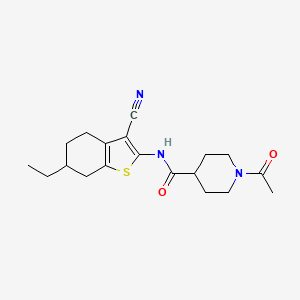![molecular formula C17H21NO2 B5496283 (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5496283.png)
(1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. This compound is known for its unique structure and mechanism of action, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane involves its binding to the dopamine D3 receptor. By blocking this receptor, it can modulate the activity of the dopamine system in the brain, which is involved in the regulation of mood, motivation, and movement.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane have been studied in various animal models. It has been found to decrease the release of dopamine in the brain, which can lead to a decrease in motor activity and an improvement in symptoms of Parkinson's disease. It has also been shown to improve cognitive function in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more targeted research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another direction is to further investigate its mechanism of action and potential interactions with other neurotransmitter systems in the brain. Additionally, research could focus on developing more potent and selective derivatives of this compound for therapeutic use.
In conclusion, (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane is a promising compound with potential applications in the treatment of various neurological disorders. Its unique structure and mechanism of action make it an interesting subject for further research, and future studies could lead to the development of new therapies for these disorders.
Synthesis Methods
The synthesis of (1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane involves several steps. The first step is the preparation of the starting material, which is 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). This is followed by the reaction of DBN with phenoxyacetyl chloride to form the intermediate product, which is then treated with 1,3-dibromopropane to obtain the final product.
Scientific Research Applications
(1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane has been studied extensively for its potential use in the treatment of various diseases, including Parkinson's disease, schizophrenia, and depression. It has been found to act as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of these disorders.
properties
IUPAC Name |
1-[(1S,2S,6R,7R)-4-azatricyclo[5.2.1.02,6]decan-4-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(11-20-14-4-2-1-3-5-14)18-9-15-12-6-7-13(8-12)16(15)10-18/h1-5,12-13,15-16H,6-11H2/t12-,13+,15-,16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSCASNZUOQJJG-SDSIWUNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CN(C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CN(C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,2R*,6S*,7S*)-4-(phenoxyacetyl)-4-azatricyclo[5.2.1.0~2,6~]decane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-propyl-1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5496207.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B5496218.png)
![8-[(2,5-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496229.png)
![N'-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N,N-dimethylpyrimidine-4,6-diamine](/img/structure/B5496233.png)
![3-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5496240.png)


![3-benzyl-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496263.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5496266.png)
![4-{[3-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5496268.png)
![3,5-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B5496276.png)
![2-(4-chlorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5496282.png)
![4-{4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5496288.png)
![3-(3-chlorophenyl)-2-ethyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5496291.png)